molecular formula C13H17BrClNO4 B13137387 (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid hydrochloride

(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid hydrochloride

Cat. No.: B13137387
M. Wt: 366.63 g/mol
InChI Key: ZNCGKECBJHWKHE-PPHPATTJSA-N
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Description

(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride is a complex organic compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.

    Introduction of the Boc-Protected Amino Group: The next step is the introduction of the tert-butoxycarbonyl (Boc) protected amino group. This is usually achieved through a reaction with Boc anhydride in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for the efficient and sustainable synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Free Amine: Obtained after deprotection of the Boc group.

    Substituted Phenyl Derivatives: Obtained after substitution reactions at the bromine position.

Scientific Research Applications

(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride: Similar structure but with a chlorine atom instead of bromine.

    (S)-2-(2-Fluorophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)aceticacidhydrochloride imparts unique reactivity patterns compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C13H17BrClNO4

Molecular Weight

366.63 g/mol

IUPAC Name

(2S)-2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrochloride

InChI

InChI=1S/C13H16BrNO4.ClH/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14;/h4-7,10H,1-3H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1

InChI Key

ZNCGKECBJHWKHE-PPHPATTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Br)C(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O.Cl

Origin of Product

United States

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